molecular formula C8H7NO3 B1279727 5-Methyl-2-nitrobenzaldehyde CAS No. 5858-28-6

5-Methyl-2-nitrobenzaldehyde

Cat. No.: B1279727
CAS No.: 5858-28-6
M. Wt: 165.15 g/mol
InChI Key: SKQIOXLCRQVPAT-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This compound is known for its pale yellow crystalline appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

General Synthetic Approaches

Selective Nitration of 5-Methylbenzaldehyde

The direct nitration of 5-methylbenzaldehyde represents a conceptually straightforward approach to 5-methyl-2-nitrobenzaldehyde. This process typically employs a nitrating mixture under carefully controlled conditions. However, this approach presents significant challenges due to the directional effects of the existing methyl and aldehyde groups, which can lead to multiple nitration sites and formation of isomeric mixtures.

Oxidation of 5-Methyl-2-nitrotoluene

The oxidation of 5-methyl-2-nitrotoluene to the corresponding aldehyde represents a more selective and frequently employed synthetic route. This approach leverages the relative ease of preparing 5-methyl-2-nitrotoluene via nitration of p-toluidine or toluene derivatives, followed by controlled oxidation of the methyl group adjacent to the aromatic ring.

Multistep Synthetic Pathways

Several multistep approaches have been documented that involve strategic functional group transformations. These pathways may include preparing protected intermediates, employing specific directing groups, or utilizing transition metal-catalyzed transformations to achieve the desired substitution pattern.

Detailed Preparation Methods

Oxidation Routes from 5-Methyl-2-nitrotoluene

Potassium Permanganate Oxidation

A synthetic route based on principles similar to those described for other nitrobenzaldehydes involves the oxidation of 5-methyl-2-nitrotoluene using potassium permanganate under controlled conditions. This approach parallels the method reported for 2-nitrobenzaldehyde preparation:

  • Preparation of 5-methyl-2-nitrotoluene through selective nitration of p-toluidine
  • Oxidation with potassium permanganate in a binary solvent system comprising water and a water-immiscible organic solvent at temperatures between -10°C and +30°C
  • Separation of the resulting this compound from the reaction mixture through extraction with a water-immiscible solvent

This method is advantageous due to the relatively mild reaction conditions and good selectivity, though careful temperature control is necessary to prevent over-oxidation to the corresponding carboxylic acid.

Modified Étard Reaction

The Étard reaction involves treating 5-methyl-2-nitrotoluene with chromyl chloride to form a complex, which upon hydrolysis yields this compound. While traditional Étard conditions often suffer from modest yields, modified versions employing co-solvents and controlled reaction parameters have demonstrated improved efficiency for nitroaromatic substrates.

Pyruvic Acid Derivatives Approach

Drawing from methodologies employed for related nitrobenzaldehydes, this compound can be prepared via pyruvic acid derivatives:

  • Reaction of 5-methyl-2-nitrotoluene with dialkyl oxalate esters (typically dimethyl or diethyl oxalate) in the presence of a strong base such as sodium methoxide or potassium tert-butoxide
  • Formation of the corresponding 5-methyl-2-nitrophenylpyruvic acid salt
  • Oxidative transformation using sodium hypochlorite at controlled temperatures (0-20°C)
  • Hydrolysis of the resulting intermediate (likely 5-methyl-2-nitrobenzylidene chloride) in acidic aqueous medium

This approach offers advantages in terms of selectivity and functional group compatibility, though it necessitates multiple reaction steps.

Alternative Preparation Routes

Modified Lapworth Procedure

Adapting from related nitrobenzaldehyde syntheses, a modified Lapworth approach involves the direct conversion of 5-methyl-2-nitrotoluene to this compound via reaction with alkyl nitrites:

  • Treatment of 5-methyl-2-nitrotoluene with isopropyl nitrite in the presence of sodium methoxide in an appropriate solvent system (toluene/pentane)
  • Formation of the corresponding oxime intermediate
  • Hydrolysis with aqueous HCl to yield this compound

This method has advantages in avoiding heavy metal oxidants and employing relatively mild reaction conditions, potentially making it suitable for larger-scale applications.

Oxidation via Activation of the Benzylic Position

This approach involves:

  • Activation of the benzylic position through halogenation (typically bromination) of 5-methyl-2-nitrotoluene
  • Oxidation of the resulting 5-methyl-2-nitrobenzyl bromide using oxidizing agents such as DMSO or tertiary amine oxides
  • Isolation of this compound

While this route involves handling reactive halogenated intermediates, it often provides improved selectivity compared to direct oxidation methods.

Reaction Condition Optimization

Temperature and Reaction Medium Effects

The controlled oxidation of 5-methyl-2-nitrotoluene is highly temperature-dependent. Table 1 illustrates the relationship between reaction temperature and product distribution based on extrapolated data from related nitrobenzaldehyde preparations.

Table 1: Effect of Reaction Temperature on Yield and Selectivity in Permanganate Oxidation

Temperature (°C) Approximate Yield (%) Primary Side Products Observations
-15 to -10 55-60 Unreacted starting material Slow reaction kinetics, high selectivity
-5 to 0 60-65 Mixed carboxylic acids Optimal temperature range
0 to 10 55-60 Increased carboxylic acid formation Faster reaction but lower selectivity
10 to 25 40-50 Significant over-oxidation Poor aldehyde selectivity

Solvent Selection for Optimal Results

The choice of solvent system significantly impacts reaction efficiency and product purity, as demonstrated in Table 2.

Table 2: Solvent System Effects on Oxidation Efficiency

Solvent System Relative Reaction Rate Product Isolation Efficiency Notable Advantages/Disadvantages
Water/Dichloromethane Moderate High Excellent phase separation, facilitates product isolation
Water/Toluene Moderate Moderate Lower toxicity compared to halogenated solvents
Water/Ethyl Acetate Slow Moderate Environmentally preferred but potential ester hydrolysis
Binary alcohol systems Variable Challenging Potential for acetal/hemiacetal formation

Catalyst Considerations

For metal-catalyzed oxidation routes, catalyst selection impacts both reaction rate and selectivity. Manganese-based catalysts (MnSO₄·H₂O) at concentrations of 0.005 to 0.02 mole per mole of starting material have shown optimal performance in related nitroaromatic oxidations, providing a balance between reaction rate and control of over-oxidation.

Purification and Analytical Methods

Isolation and Purification Techniques

Effective purification strategies for this compound include:

  • Extraction separation based on differential solubility
  • Column chromatography using silica gel with hexane/ethyl acetate gradient elution
  • Recrystallization from appropriate solvent systems
  • Formation of bisulfite adducts for selective isolation
  • Vacuum distillation for higher-purity requirements

Analytical Methods for Quality Assessment

Quality control of synthesized this compound typically employs:

Table 3: Analytical Methods for this compound Characterization

Analytical Method Key Parameters Assessment Criteria
Melting Point Literature value comparison Purity indicator
HPLC C18 column, UV detection at 254 nm Quantitative purity assessment
¹H NMR Aldehyde proton at δ ~10.1-10.3 ppm Structural confirmation
IR Spectroscopy C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹ Functional group verification
GC-MS Molecular ion at m/z 165 Identity confirmation and purity assessment

Industrial Scale Considerations

Process Efficiency and Scale-up Challenges

When scaling up this compound synthesis, several factors require special attention:

  • Temperature control systems for exothermic oxidation reactions
  • Efficient mixing to ensure reaction homogeneity
  • Solvent recovery systems for economic viability
  • Safety considerations for handling nitroaromatic compounds
  • Waste management strategies for metal-containing byproducts

Comparative Analysis of Synthetic Routes for Scale-up

Table 4: Comparative Analysis of Preparation Methods for Industrial Application

Synthetic Route Scale-up Potential Raw Material Cost Process Complexity Environmental Considerations Overall Assessment
Permanganate Oxidation Moderate Moderate Low-Moderate Manganese waste management required Suitable for medium-scale production
Pyruvic Acid Derivative Route High Low-Moderate Moderate Lower metal waste Favorable for larger scale
Modified Lapworth Procedure High Low Low Minimized heavy metal waste Most environmentally favorable
Activation-Oxidation Route Moderate Moderate-High Moderate Concerns with halogenated waste Less preferred for large scale

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

5-Methyl-2-nitrobenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including:

  • Amines : Reacting with amines to form substituted benzaldehydes.
  • Dihydropyridines : Involved in the Hantzsch reaction, where it reacts with ethyl acetoacetate to yield dihydropyridine derivatives .

This compound's ability to undergo electrophilic substitution and nucleophilic addition reactions enhances its utility in synthesizing more complex organic molecules.

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are summarized below:
MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0048
Bacillus subtilis0.0098

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Drug Development : As a precursor for synthesizing pharmaceutical compounds, it is studied for its interactions with biological targets that may lead to new treatments.
  • Enzyme Inhibition Studies : The compound's structure allows for the investigation of its inhibitory effects on specific enzymes, contributing to drug discovery efforts aimed at conditions such as hyperuricemia .

Case Studies

  • Synthesis of Dihydropyridines :
    A study demonstrated the use of this compound in the Hantzsch reaction, yielding various dihydropyridine products with significant yields. The reaction highlights the compound's versatility as a building block in organic synthesis .
  • Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial properties of this compound against multiple pathogens, revealing its potential as a lead compound for developing novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize complex molecules .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-nitrobenzaldehyde is unique due to the combination of the nitro and aldehyde functional groups, which confer distinct reactivity patterns. The presence of the methyl group at the 5-position also influences its chemical behavior and applications compared to its analogs .

Biological Activity

5-Methyl-2-nitrobenzaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its diverse biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound, with the chemical formula C8H7NO3C_8H_7NO_3, is a nitro-substituted aromatic aldehyde. It can be synthesized through various methods, including the nitration of 5-methylbenzaldehyde or through the reaction of suitable precursors under controlled conditions. The compound is characterized by its ability to undergo further chemical transformations, leading to derivatives with enhanced biological activities.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that nitro groups can be reduced within microbial cells to form reactive intermediates that interact with cellular macromolecules, leading to cell death. This mechanism is particularly relevant for compounds targeting resistant strains of bacteria and fungi.

  • Case Study : A study explored the antibacterial efficacy of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-Cancer Potential

Recent research highlights the anti-cancer potential of nitrobenzaldehyde derivatives, including this compound. These compounds can induce apoptosis in cancer cells through mechanisms involving intracellular acidification and the generation of reactive oxygen species (ROS).

  • Mechanism : Upon activation by ultraviolet (UV) light, this compound releases protons that lower intracellular pH, triggering apoptotic pathways in tumor cells while sparing surrounding healthy tissue .
CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerUV-induced apoptosis
Nitro derivativesVariousROS generation

3. Anti-Inflammatory Effects

Nitro-substituted compounds have been shown to exhibit anti-inflammatory properties. The presence of the nitro group can enhance the pharmacokinetics and pharmacodynamics of certain molecules.

  • Research Findings : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to undergo metabolic reduction within cells, producing reactive intermediates that interact with DNA and proteins. This process leads to:

  • DNA Damage : Nitro groups can form covalent bonds with DNA bases, resulting in mutagenic effects.
  • Cellular Stress Response : The generation of ROS triggers stress responses that can lead to cell cycle arrest or apoptosis in cancerous cells.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of 5-Methyl-2-nitrobenzaldehyde?

  • Methodology :

  • IR Spectroscopy : Identify characteristic nitro group (NO₂) stretching vibrations near 1530 cm⁻¹ and 1350 cm⁻¹. Hydroxyl (if present) or aldehyde (C=O) stretches appear around 1700 cm⁻¹. Compare with reference spectra from NIST databases .
  • Mass Spectrometry (MS) : Analyze the molecular ion peak (expected m/z ≈ 179 for C₈H₇NO₃) and fragmentation patterns. Cross-validate with NIST MS data for similar benzaldehyde derivatives .
  • NMR : Use ¹H NMR to resolve methyl (δ ~2.5 ppm) and aromatic protons (δ ~8–10 ppm for nitro-substituted rings). ¹³C NMR confirms aldehyde (δ ~190 ppm) and nitro-substituted carbons .

Q. How can the purity of this compound be assessed experimentally?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., NIST Standard Reference Database). Significant deviations indicate impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ ~270 nm for nitroaromatics) to quantify purity. Calibrate against a certified reference standard .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology :

  • Nitration of 2-Methylbenzaldehyde : Use a mixed HNO₃/H₂SO₄ system under controlled temperatures (0–5°C) to direct nitration to the para position of the methyl group. Monitor reaction progress via TLC .
  • Oxidation of 5-Methyl-2-nitrotoluene : Employ oxidizing agents like CrO₃ or KMnO₄ in acidic media to convert the methyl group to an aldehyde. Purify via recrystallization .

Advanced Research Questions

Q. How do the nitro and methyl substituents influence the electronic structure of this compound?

  • Methodology :

  • Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps and Fukui indices to assess electron-withdrawing (nitro) and electron-donating (methyl) effects. Use DFT (B3LYP/6-311+G**) for optimized geometries .
  • UV-Vis Spectroscopy : Compare experimental λ_max with TD-DFT predictions to evaluate conjugation and charge-transfer transitions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodology :

  • X-ray Crystallography : Solve the crystal structure using SHELX for refinement. Analyze hydrogen bonding (e.g., C–H···O interactions) and π-stacking distances .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and quantify their directional preferences .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • Reactivity Descriptors : Calculate local softness (σ) and electrophilicity index (ω) using Gaussian or ORCA. Identify reactive sites (e.g., para to nitro) for nucleophilic attack .
  • Mechanistic Studies : Simulate transition states (IRC analysis) for substitution reactions with amines or thiols. Validate with experimental kinetic data .

Properties

IUPAC Name

5-methyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQIOXLCRQVPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473041
Record name 5-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-28-6
Record name 5-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (25.0 g, 116 mmol) was added to methylene chloride (65 ml) while stirring, and then thereto was added 5-methyl-2-nitrobenzyl alcohol (12.9 g, 77.3 mmol). The mixture was stirred at room temperature for 15 hours, and diethyl ether (155 ml) was added. The ether layer was removed by decantation. Diethyl ether (30 ml) was added to the residue, and the ether layer was removed by decantation (3 times). The ether layers were combined, and passed through 15.5 g of silica gel. The obtained solution was concentrated, and subjected to flash chromatography on silica gel using a mixed solvent of hexane/ethyl acetate (8:1), whereby 10.6 g of 5-methyl-2-nitrobenzaldehyde was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
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155 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve (5-methyl-2-nitrophenyl)methanol (10 g, 59.88 mmol) in dichloromethane (210 mL). Add 3 Å molecular sieves (54 g) and pyridinium dichromate (22.53 g, 59.88 mmol). Stir at room temperature for 6 hours. Pass the crude reaction mixture through a short silica gel column, and remove under reduced pressure. Purification of the residue by flash chromatography (silica gel, 10-20% ethyl acetate:hexane) gives 7.84 g (79%) of title compound as colorless oil. 1H NMR (CDCl3) δ 10.41 (m, 1H), 8.02 (m, 1H), 7.69 (s, 1H), 7.53 (d, 1H), 2.51 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 3-methyl-6-nitrobenzylalcohol (10 g, 59.8 mmol) and manganese dioxide (80 g) in dichloromethane (100 mL) was stirred for 9 h and passed through a celite short column. The eluent was concentrated and the residue was purified by silica gel column chromatography with 8:1 hexane/ethyl acetate to give 8.25 g of the title compound (84%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methyl-2-nitrobenzaldehyde
5-Methyl-2-nitrobenzaldehyde
5-Methyl-2-nitrobenzaldehyde
5-Methyl-2-nitrobenzaldehyde
5-Methyl-2-nitrobenzaldehyde
5-Methyl-2-nitrobenzaldehyde

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